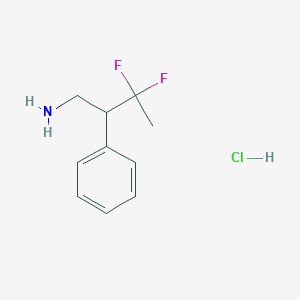

3,3-Difluoro-2-phenylbutan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

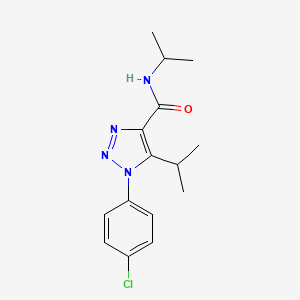

3,3-Difluoro-2-phenylbutan-1-amine hydrochloride is a chemical compound with the CAS Number 2230799-93-4 . It has a molecular weight of 221.68 . The IUPAC name for this compound is 3,3-difluoro-2-phenylbutan-1-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 3,3-Difluoro-2-phenylbutan-1-amine hydrochloride is 1S/C10H13F2N.ClH/c1-10(11,12)9(7-13)8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

3,3-Difluoro-2-phenylbutan-1-amine hydrochloride is a powder that is stored at room temperature . The compound’s molecular weight is 221.68 .Applications De Recherche Scientifique

Chemical Structure Studies

- Complex Formation with Proton Donors : Research shows that compounds similar to 3,3-Difluoro-2-phenylbutan-1-amine hydrochloride can form complexes with aromatic NH and OH proton donors, indicating potential for studying molecular interactions and structures (Castaneda, Denisov, & Schreiber, 2001).

Synthetic Chemistry

- Asymmetric Synthesis : The compound plays a role in the asymmetric synthesis of α-branched amines, which is crucial in creating enantiomerically enriched chemical compounds (Wangweerawong, Bergman, & Ellman, 2014).

- Amination Reactions : Studies have explored its use in amination reactions, demonstrating its versatility in organic synthesis (George & Lappert, 1969).

- Synthesis of Bioactive Molecules : It serves as an intermediate for synthesizing various biologically active molecules, highlighting its pharmaceutical significance (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Coordination Chemistry

- Metal Coordination Polymers : The compound is used in preparing metal coordination polymers, which are essential for studying material science and inorganic chemistry (Perdih, 2016).

Pharmaceutical Chemistry

- Synthesis of Pharmaceutical Intermediates : Research includes synthesizing pharmaceutical intermediates using this compound, which is fundamental in drug development and medicinal chemistry (Buss, Coe, & Tatlow, 1997).

Analytical Chemistry

- Potentiometric Titration in Non-aqueous Media : The compound has been used in the potentiometric titration of primary amines in non-aqueous media, offering insights into analytical methodologies (Kocaoba, Aydogan, & Afşar, 2008).

Enzymatic Studies

- Enzymatic Hydrolysis Studies : It has been involved in studies of enzymatic hydrolysis, demonstrating its relevance in biochemistry and enzymology (Ayi, Guedj, & Septe, 1995).

Organic Fluorine Chemistry

- Organic Fluorine Chemistry Applications : The compound is significant in organic fluorine chemistry, contributing to the development of fluorinated compounds and materials (Scherer, Yamanouchi, & Onox, 1990).

Green Chemistry

- Green Chemistry Synthesis : Research includes environmentally-friendly synthesis approaches using this compound, aligning with the principles of green chemistry (Paleta, Volkov, & Hetflejš, 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propriétés

IUPAC Name |

3,3-difluoro-2-phenylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-10(11,12)9(7-13)8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSLJMWJEUHILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)C1=CC=CC=C1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-2-phenylbutan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2419645.png)

![2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2419648.png)

![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)

![4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2419652.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2419659.png)

![2-Chloro-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2419666.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2419668.png)